molecular formula C19H18O6 B2389786 (Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-72-7

(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2389786
CAS No.: 620546-72-7
M. Wt: 342.347
InChI Key: IGIOOHFHASRRFP-YVLHZVERSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan and dihydrobenzofuran rings, the introduction of the methylene group, and the esterification to attach the ethyl ester group. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan and dihydrobenzofuran rings, as well as the ester group. The furan ring is aromatic and relatively stable, but can participate in reactions with electrophiles. The ester group could undergo reactions such as hydrolysis or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could affect its solubility in different solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended for use in materials science or another field, its properties would depend on its molecular structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its reactivity, investigating its potential uses, and studying its behavior under various conditions .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-4-22-19(21)12(3)24-14-7-8-15-16(9-14)25-17(18(15)20)10-13-6-5-11(2)23-13/h5-10,12H,4H2,1-3H3/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIOOHFHASRRFP-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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